Zolmitriptan is a selective serotonin (5-HT) 1B/1D receptor agonist, initially developed for the acute treatment of migraine with or without preceding aura []. It differs from earlier members of this class by combining 5-HT1B/1D receptor partial agonist activity with robust oral pharmacokinetics and an ability to inhibit trigeminovascular activation centrally as well as peripherally []. Zolmitriptan is a second-generation triptan [].
The first structural study of zolmitriptan salt complexes, namely zolmitriptan hydrogen oxalate and zolmitriptan camphorsulfonate, revealed differences in the orientation of the ethylamine side chain and the oxazolidinone ring with respect to the indole ring of the zolmitriptan cation []. In the oxalate salt, these groups are oriented in opposite directions, giving the molecule a step-like appearance, whereas in the camphorsulfonate salt, they are folded in the same direction, resulting in a cup-like appearance [].
Zolmitriptan primarily acts as a selective agonist at 5-HT1B/1D receptors [, ]. This action leads to the constriction of various isolated blood vessels, particularly cranial arteries []. Zolmitriptan also inhibits trigeminal-evoked increases in cerebral blood flow and plasma protein extravasation in the dura []. These effects are consistent with the inhibition of neuropeptide release from perivascular afferents of the trigeminal nerve [].
Zolmitriptan crosses the blood-brain barrier to access central as well as peripheral receptors [, ]. Its ability to inhibit trigeminovascular activation in the brainstem was demonstrated by its capacity to block a brainstem reflex provoking vasoactive intestinal peptide release from the VIIth cranial (facial) nerve during trigeminal stimulation []. Electrophysiological experiments confirmed that zolmitriptan inhibits the excitability of cells in the trigeminal nucleus caudalis after systemic administration [].
Investigating central serotonergic neurotransmission: Zolmitriptan's effects on central serotonergic neurotransmission have been studied using auditory event-related potentials []. The drug was found to modify cortical electrical activity evoked by auditory stimuli, suggesting a central action in humans that affects cortical information processing [].
Determining brain 5-HT1B receptor occupancy: Positron emission tomography (PET) studies using the radioligand [11C]AZ10419369 have been conducted to determine the brain 5-HT1B receptor occupancy of zolmitriptan in healthy volunteers []. Results showed low receptor occupancy, consistent with previous PET studies using agonists at other G protein-coupled receptors [].
Assessing the impact on blood pressure-relevant cardiovascular biomarkers: Studies have evaluated the effect of zolmitriptan on cardiovascular and renal biomarkers in rats with experimentally induced hypertension []. The results showed no significant effects on blood pressure or biomarkers such as endothelin-1, renin, nitric oxide, corticosterone, and serum creatinine [].
Investigating interactions with other drugs: Studies have explored zolmitriptan's interactions with drugs like fluoxetine and propranolol [, ]. While propranolol was found to increase zolmitriptan's Cmax and AUC, suggesting inhibition of biotransformation, there was no change in the pressor response []. Fluoxetine did not significantly affect zolmitriptan's pharmacokinetics or pharmacodynamics [].
Exploring novel delivery methods: Zolmitriptan has been formulated as a nasal spray and orally disintegrating tablet (ODT) to enhance its delivery and patient convenience [, , , , , ]. These formulations aim to improve bioavailability and provide a rapid onset of action compared with conventional tablets [, , , , , ].
Exploration of potential therapeutic applications beyond migraine: Given zolmitriptan's impact on serotonin receptors, research could explore its potential therapeutic benefits in other conditions, such as cluster headaches [], where preliminary studies have shown promise.
Development of novel drug delivery systems: Continuous efforts to develop new delivery systems, such as mucoadhesive nanoparticles for intranasal administration [], could lead to enhanced bioavailability and brain targeting efficiency, potentially improving therapeutic outcomes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: